molecular formula C9H14O3 B13969034 6-Oxabicyclo[3.1.0]hexan-2-yl butanoate CAS No. 62088-43-1

6-Oxabicyclo[3.1.0]hexan-2-yl butanoate

Cat. No.: B13969034
CAS No.: 62088-43-1
M. Wt: 170.21 g/mol
InChI Key: RZCPJBKIIILQFF-UHFFFAOYSA-N
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Description

6-Oxabicyclo[310]hexan-2-yl butanoate is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-yl butanoate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ advanced catalytic processes and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-2-yl butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-2-yl butanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Oxabicyclo[3.1.0]hexan-2-yl butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[310]hexan-2-yl butanoate is unique due to its specific functional groups and reactivity profile

Properties

CAS No.

62088-43-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-yl butanoate

InChI

InChI=1S/C9H14O3/c1-2-3-8(10)11-6-4-5-7-9(6)12-7/h6-7,9H,2-5H2,1H3

InChI Key

RZCPJBKIIILQFF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCC2C1O2

Origin of Product

United States

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